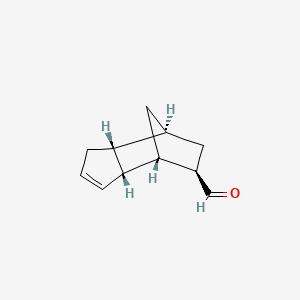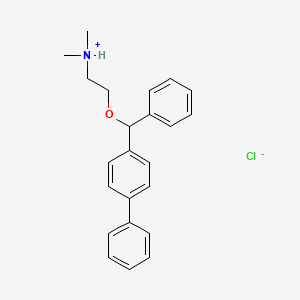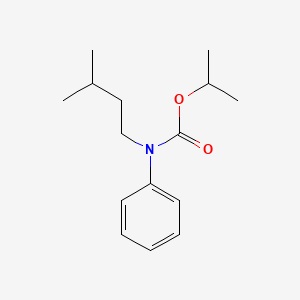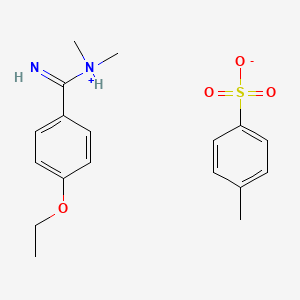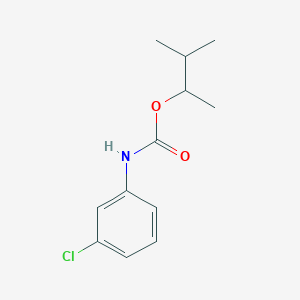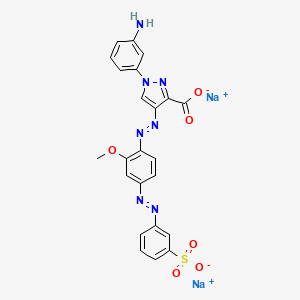
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its pyrazole ring, carboxylic acid group, and azo linkages. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions.
Azo Coupling: The azo groups are introduced through diazotization and coupling reactions with appropriate aromatic amines.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo groups can be reduced to amines.
Substitution: Various substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitro groups, etc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups would yield corresponding amines.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo groups can interact with biological molecules, leading to various effects. The exact mechanism would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar structures but different substituents.
Azo compounds: Other compounds containing azo groups.
Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to aromatic rings.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt is unique due to its combination of a pyrazole ring, carboxylic acid group, azo linkages, and sulfonic acid group. This combination of functional groups gives it distinct chemical and biological properties.
Propiedades
Número CAS |
68227-66-7 |
|---|---|
Fórmula molecular |
C23H17N7Na2O6S |
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
disodium;1-(3-aminophenyl)-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H19N7O6S.2Na/c1-36-21-12-16(26-25-15-5-3-7-18(11-15)37(33,34)35)8-9-19(21)27-28-20-13-30(29-22(20)23(31)32)17-6-2-4-14(24)10-17;;/h2-13H,24H2,1H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clave InChI |
VPCIVFYZUSQJPY-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=CN(N=C3C(=O)[O-])C4=CC=CC(=C4)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


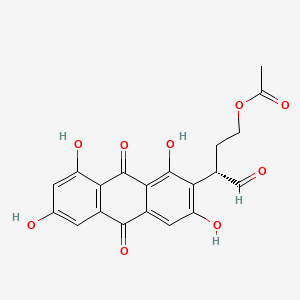



![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)
